2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid
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Overview
Description
2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid is an aromatic compound with a complex structure that includes amino, bromo, fluoro, and propynyl substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzoic acid derivative and introduce the propynyl group through a Sonogashira coupling reaction. This is followed by selective bromination and fluorination steps. The amino group can be introduced via nitration followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, or reduced to form different amine derivatives.
Coupling Reactions: The propynyl group can participate in coupling reactions such as Sonogashira or Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-6-fluorobenzoic acid
- 3-Propynylbenzoic acid
Comparison
Compared to these similar compounds, 2-Amino-5-bromo-6-fluoro-3-(prop-1-yn-1-yl)benzoic acid is unique due to the combination of substituents on the benzoic acid core
Properties
Molecular Formula |
C10H7BrFNO2 |
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Molecular Weight |
272.07 g/mol |
IUPAC Name |
2-amino-5-bromo-6-fluoro-3-prop-1-ynylbenzoic acid |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-3-5-4-6(11)8(12)7(9(5)13)10(14)15/h4H,13H2,1H3,(H,14,15) |
InChI Key |
KASWFOHVAGAWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=C(C(=C1N)C(=O)O)F)Br |
Origin of Product |
United States |
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